molecular formula C14H17F2NO4 B063328 N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine CAS No. 174691-78-2

N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine

Cat. No. B063328
CAS RN: 174691-78-2
M. Wt: 301.29 g/mol
InChI Key: JNELGIOSRKVOJY-UHFFFAOYSA-N
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Description

The N-tert-Butoxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .


Synthesis Analysis

The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage .


Molecular Structure Analysis

The molecular structure of N-tert-Butoxycarbonyl compounds typically includes a tert-butyl group attached to a carbamate moiety . The tert-butyl group serves as a protecting group for the nitrogen atom in the carbamate, which can be removed under certain conditions .


Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines .


Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups. These compounds are generally stable under acidic conditions but can be deprotected under specific conditions.

Scientific Research Applications

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates, has been reported . This method uses oxalyl chloride in methanol and takes place under room temperature conditions for 1–4 hours with yields up to 90% .

Application in Peptide Synthesis

N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine is used in the synthesis of peptides . The tert-butyloxycarbonyl (Boc) group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Use in Medicinal Chemistry

The N-Boc group has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma . This highlights the compound’s potential use in medicinal chemistry.

Stability to Various Reactions

The Boc group is stable to the projected reactions and can be removed with readily available de-masking agents . This makes N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine a versatile compound in chemical reactions.

Use in Organic Transformations

The N-Boc group plays a crucial role in synthetic organic transformations, which require the appropriate selection of reagents, catalysts, and most importantly, temporal masking and demasking agents .

Role in Forward Synthesis

There is an emergent need for the masking and demasking of the amino group in forward synthesis . N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine, with its Boc group, fulfills this requirement.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of the N-tert-Butoxycarbonyl (Boc) group in organic synthesis is well-established, and its applications continue to be explored in the synthesis of complex organic molecules . Future research may focus on developing more efficient methods for the installation and removal of the Boc group, as well as exploring its use in the synthesis of new compounds .

properties

IUPAC Name

3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNELGIOSRKVOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585607
Record name N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174691-78-2
Record name N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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